Taxanos

Descripción general

Descripción

Taxanes are a class of diterpenes originally identified from plants of the genus Taxus (yews). They are known for their complex polycyclic structure and significant biological activity, particularly in cancer treatment. The most well-known taxanes include paclitaxel and docetaxel, which are widely used as chemotherapy agents due to their ability to stabilize microtubules and inhibit cell division .

Aplicaciones Científicas De Investigación

Clinical Applications

Taxanes are primarily utilized in the treatment of several malignancies, including:

- Breast Cancer : Taxanes are often used as first-line treatments, especially in metastatic cases and as adjuvant therapy in early-stage disease.

- Ovarian Cancer : Paclitaxel is commonly used in combination with carboplatin for advanced ovarian cancer.

- Prostate Cancer : Docetaxel has been shown to improve survival in patients with metastatic hormone-refractory prostate cancer.

- Lung Cancer : Both paclitaxel and docetaxel are employed in treating non-small cell lung cancer (NSCLC).

- Head and Neck Cancers : Taxanes are frequently used in combination regimens for squamous cell carcinoma.

Efficacy Data

Recent studies have demonstrated the effectiveness of taxanes across various cancer types:

Toxicity Profiles

While taxanes are effective, they are associated with several adverse effects:

- Neutropenia : A significant drop in white blood cells can lead to increased infection risk.

- Peripheral Neuropathy : Patients may experience numbness or tingling in extremities.

- Fatigue and Edema : Common side effects that can affect quality of life.

- Gastrointestinal Issues : Nausea, vomiting, and diarrhea are frequently reported.

Management strategies include dose adjustments and supportive care to mitigate these effects.

Emerging Research Directions

Recent investigations focus on enhancing the efficacy of taxanes and overcoming resistance mechanisms. Key areas include:

- Nanotechnology-Based Delivery Systems : Improving the bioavailability and targeting of taxanes through novel delivery methods.

- Combination Therapies : Exploring synergies between taxanes and other agents (e.g., trastuzumab) to enhance therapeutic outcomes .

- Personalized Medicine Approaches : Tailoring treatments based on genetic profiles to optimize efficacy and minimize toxicity .

Case Studies

- Breast Cancer Treatment with Paclitaxel :

- Docetaxel in Prostate Cancer :

- Resistance Mechanisms in Ovarian Cancer :

Mecanismo De Acción

Target of Action

Taxanes, including paclitaxel and docetaxel, are a class of diterpenes that primarily target microtubules . Microtubules are essential to cell division, and taxanes stabilize GDP-bound tubulin in the microtubule, thereby inhibiting the process of cell division . The hub targets obtained by Protein-Protein Interaction (PPI) analysis are TP53, EGFR, and AKT1 .

Mode of Action

The principal mechanism of action of taxanes is the disruption of microtubule function . By stabilizing GDP-bound tubulin in the microtubule, taxanes prevent depolymerization, which is essential for cell division . This essentially makes taxanes mitotic inhibitors . The binding energies of eight taxanes with TP53, EGFR, and AKT1 targets were found to be less than -8.8 kcal/mol .

Biochemical Pathways

Taxanes affect multiple biochemical pathways. They act on TP53, EGFR, and AKT1 targets through pathways in cancer, proteoglycans in cancer pathway, and microRNAs in cancer pathway . These pathways play a crucial role in treating lung cancer in biological functions such as protein binding, enzyme binding, and identical protein binding .

Pharmacokinetics (ADME Properties)

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of taxanes play a crucial role in their bioavailability

Result of Action

The molecular and cellular effects of taxanes’ action are significant. Taxanes are known to interact with androgen signaling in prostate cancer cells at both the cytoplasmic level (via microtubules) and the nuclear level, affecting transcriptional regulators of androgen-responsive gene expression . In addition, taxanes have been shown to induce cytotoxic responses, determining alterations of cellular processes that can affect each other .

Action Environment

Environmental factors can influence the action, efficacy, and stability of taxanes. For instance, high carbon dioxide levels prevented taxol biosynthesis, probably due to the inhibition of P450 catalytic activity, whereas low oxygen levels promoted the early onset of secondary metabolite . Furthermore, the extraction conditions, such as the liquid-to-solid ratio, ultrasonic power, ultrasonic time, and ethanol content in the solvent, can also affect the yield of taxanes .

Análisis Bioquímico

Biochemical Properties

Taxane is a member of a large family of terpenes comprising over 350 natural products . The first synthesis target was taxadiene, the lowest oxidized member of the taxane family . Taxane interacts with various enzymes, proteins, and other biomolecules in biochemical reactions .

Cellular Effects

Taxane has a unique mechanism of action, involving the stabilization of microtubules . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Taxane exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Taxane change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being researched .

Dosage Effects in Animal Models

The effects of Taxane vary with different dosages in animal models . Studies are being conducted to observe any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Taxane is involved in various metabolic pathways . It interacts with enzymes or cofactors, and could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

Research is being conducted to understand how Taxane is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

Studies are being conducted to understand the subcellular localization of Taxane and any effects on its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of taxanes is highly complex due to their intricate structure. One common approach involves the semi-synthesis from 10-deacetylbaccatin III, a naturally occurring precursor found in the needles of the European yew tree. This method involves multiple steps, including selective oxidation and esterification reactions .

Industrial Production Methods: Industrial production of taxanes often relies on plant cell fermentation (PCF) technology, which allows for the direct preparation of taxanes on a large scale. This method is more sustainable compared to the traditional extraction from yew bark, which is environmentally destructive .

Análisis De Reacciones Químicas

Types of Reactions: Taxanes undergo various chemical reactions, including:

Reduction: Reduction reactions are less common but can be used to modify specific functional groups.

Substitution: Substitution reactions, particularly esterification, are used to introduce different side chains and enhance biological activity.

Common Reagents and Conditions:

Oxidation: Dioxirane-mediated oxidation and other selective oxidizing agents.

Esterification: Acid chlorides and alcohols under mild conditions.

Major Products:

Paclitaxel: A widely used chemotherapy agent.

Docetaxel: Another important chemotherapy drug with a similar mechanism of action.

Comparación Con Compuestos Similares

Paclitaxel: The most well-known taxane, used extensively in cancer treatment.

Docetaxel: A derivative of paclitaxel with improved water solubility and potency.

Cabazitaxel: A newer taxane used to treat hormone-refractory prostate cancer.

Uniqueness: Taxanes are unique due to their ability to stabilize microtubules, a property not shared by many other compounds. This makes them particularly effective in disrupting cell division and treating cancer .

Actividad Biológica

Taxanes are a class of diterpenes that have gained prominence in cancer therapy due to their ability to disrupt microtubule dynamics, thus inhibiting cell division. The most well-known taxanes include paclitaxel (Taxol) and docetaxel (Taxotere), which are primarily derived from the bark of Taxus species. This article explores the biological activity of taxanes, focusing on their mechanisms of action, clinical applications, and emerging research findings.

Taxanes exert their biological activity primarily through the stabilization of microtubules. They bind to the β-subunit of tubulin, preventing the normal depolymerization process that is essential for mitosis. This leads to:

- Mitotic Arrest : Cells are unable to complete mitosis, resulting in apoptosis or programmed cell death.

- Altered Cellular Processes : Beyond mitosis, taxanes influence various oncogenic processes, including angiogenesis, apoptosis, and inflammatory responses .

| Mechanism | Description |

|---|---|

| Microtubule Stabilization | Inhibits depolymerization of microtubules, leading to cell cycle arrest |

| Induction of Apoptosis | Triggers programmed cell death in cancerous cells |

| Inhibition of Angiogenesis | Reduces blood supply to tumors by affecting endothelial cell function |

Clinical Applications

Taxanes are widely used in the treatment of various cancers, including breast, ovarian, lung, and prostate cancers. Their effectiveness is often enhanced when combined with other chemotherapeutic agents.

Case Studies

-

Breast Cancer : A meta-analysis involving 41,911 women demonstrated that taxane-containing regimens significantly improved overall survival (OS) and disease-free survival (DFS) compared to non-taxane chemotherapy . Specifically:

- OS Hazard Ratio (HR): 0.87 (95% CI: 0.83-0.92)

- DFS HR: 0.88 (95% CI: 0.85-0.92)

- Prostate Cancer : Cabazitaxel, a semisynthetic taxane, has shown preclinical antitumor activity against docetaxel-resistant tumors by effectively targeting microtubules .

- Ovarian Cancer : Paclitaxel has been pivotal since its FDA approval in 1984 for treating advanced ovarian carcinoma, showcasing significant efficacy in clinical settings .

Resistance Mechanisms

Despite their effectiveness, resistance to taxane therapy poses a significant challenge. Several mechanisms have been identified:

- Altered Drug Transport : Changes in drug efflux mechanisms can reduce intracellular concentrations of taxanes.

- Microtubule Alterations : Mutations in tubulin can diminish drug binding.

- Cellular Signaling Pathways : Dysregulation of apoptotic pathways may enable cancer cells to evade death .

Emerging Research

Recent studies have focused on enhancing taxane efficacy and overcoming resistance:

- Combination Therapies : Combining taxanes with novel agents targeting specific signaling pathways shows promise in improving outcomes .

- Bioengineering Approaches : Research into optimizing biosynthetic pathways for increased production of natural taxanes from Taxus species is ongoing .

Table 2: Summary of Taxane Research Findings

Propiedades

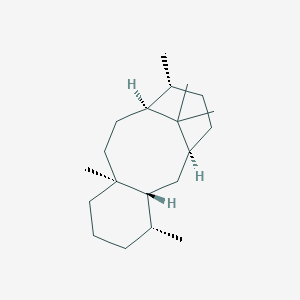

IUPAC Name |

4,8,12,15,15-pentamethyltricyclo[9.3.1.03,8]pentadecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36/c1-14-7-6-11-20(5)12-10-17-15(2)8-9-16(13-18(14)20)19(17,3)4/h14-18H,6-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPFODGZWDEEBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2(C1CC3CCC(C(C3(C)C)CC2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1605-68-1 | |

| Record name | Taxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1605-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.